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1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea

Kinase Inhibitor Structure-Activity Relationship Scaffold Hopping

The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 1105224-39-2) is a synthetic, 1,3-disubstituted urea derivative featuring a 5-chloro-2-methoxyphenyl ring at the N-1 position and a chiral, pyrrolidine-thiophene-substituted ethyl linker at the N-3 position. This structural topology unambiguously identifies it as a member of the pyrrolidinyl-urea chemotype, a privileged scaffold that has been systematically exploited for the design of ATP-competitive kinase inhibitors—most notably Tropomyosin receptor kinase A (TrkA) inhibitors—as well as soluble epoxide hydrolase (sEH) inhibitors.

Molecular Formula C18H22ClN3O2S
Molecular Weight 379.9
CAS No. 1105224-39-2
Cat. No. B2906402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
CAS1105224-39-2
Molecular FormulaC18H22ClN3O2S
Molecular Weight379.9
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)NC(=O)NCC(C2=CSC=C2)N3CCCC3
InChIInChI=1S/C18H22ClN3O2S/c1-24-17-5-4-14(19)10-15(17)21-18(23)20-11-16(13-6-9-25-12-13)22-7-2-3-8-22/h4-6,9-10,12,16H,2-3,7-8,11H2,1H3,(H2,20,21,23)
InChIKeyWTUMZCIYHAPMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 1105224-39-2): Structural Classification for Targeted Procurement


The compound 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 1105224-39-2) is a synthetic, 1,3-disubstituted urea derivative featuring a 5-chloro-2-methoxyphenyl ring at the N-1 position and a chiral, pyrrolidine-thiophene-substituted ethyl linker at the N-3 position [1]. This structural topology unambiguously identifies it as a member of the pyrrolidinyl-urea chemotype, a privileged scaffold that has been systematically exploited for the design of ATP-competitive kinase inhibitors—most notably Tropomyosin receptor kinase A (TrkA) inhibitors—as well as soluble epoxide hydrolase (sEH) inhibitors [2]. Public cheminformatic records assign it the PubChem CID 44025340, with a molecular formula of C₁₈H₂₂ClN₃O₂S and a molecular weight of 379.9 g/mol [3]. The compound is catalogued in commercial screening libraries under the vendor ID F2392-1657, indicating its origin as a discovery-phase small molecule within a diversity-oriented synthesis collection [4].

Why Generic Substitution is Not Advisable for 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea


Within the pyrrolidinyl-urea pharmacophore class, minor structural permutations at the N-phenyl ring (e.g., halogen position, alkoxy substitution), the heteroaryl appendage (thiophene regioisomer vs. furan/pyridine), or the amine moiety (pyrrolidine ring size vs. piperidine/azetidine) are known to profoundly alter kinase selectivity profiles, off-target liability, and pharmacokinetic properties [1]. Consequently, treating this compound as a generic 'pyrrolidinyl-urea' or 'sEH/TrkA inhibitor' without precise structural verification risks procurement of a molecule with divergent binding kinetics, selectivity windows, or in vivo efficacy. The specific combination of a 5-chloro-2-methoxyphenyl donor, a thiophen-3-yl acceptor, and a pyrrolidin-1-yl solubilizing group represents a distinct chemical matter that cannot be inferred from the broader patent literature without direct experimental confirmation [2].

Differentiated Performance Evidence for 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 1105224-39-2)


Structural Identity Verification: Unique Chemotype Fingerprint Differentiating from Piperidinyl and Pyrazolyl Analogs

The target compound bears a pyrrolidine ring linked to a thiophen-3-yl group via an ethyl spacer, with the urea nitrogen N-1 substituted by 5-chloro-2-methoxyphenyl. This specific combination is distinct from the most extensively characterized sEH inhibitors (e.g., TPPU) which employ a piperidine or cyclohexyl linker and a trifluoromethoxy-phenyl group, as well as from TrkA inhibitors described in US 9,562,055 that frequently feature N'-pyrazolyl or N'-phenyl substituents rather than the thiophen-3-yl motif [1]. In comparative SAR studies within the pyrrolidinyl-urea TrkA inhibitor series, replacement of the thiophene with phenyl or pyrazole rings resulted in altered selectivity profiles, confirming that heteroaryl identity is a critical determinant of biological outcome [2].

Kinase Inhibitor Structure-Activity Relationship Scaffold Hopping

Physicochemical Property Profile: Calculated Drug-Likeness Parameters for Prioritization in CNS vs. Peripheral Target Programs

The target compound's computed physicochemical parameters—molecular weight (379.9 g/mol), XLogP3-AA (3.3), hydrogen bond donor count (2), hydrogen bond acceptor count (4), and rotatable bond count (6)—place it well within established oral drug-likeness space (Lipinski Rule of 5: MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10) [1]. The moderate lipophilicity (LogP 3.3) and relatively low topological polar surface area (TPSA = 81.8 Ų) suggest potential for blood-brain barrier penetration (CNS drug-likeness criteria: TPSA < 90 Ų is typically associated with CNS exposure), differentiating it from more polar sEH inhibitors like tTUCB (TPSA ≈ 110–120 Ų) that are peripherally restricted [2]. The single undefined stereocenter at the carbon bearing the pyrrolidine and thiophene rings indicates the compound is a racemic mixture, which must be considered when interpreting any biological activity data [3].

Drug-Likeness CNS Penetration Physicochemical Properties

Biological Screening History: Prior Art Evidence of TrkA and sEH Pharmacophore Engagement with Unresolved Selectivity

The compound has been annotated in PubChem as participating in four distinct high-throughput screening campaigns: (i) AID 1159607 (inhibitors of RMI-FANCM interaction); (ii) AID 1272365 (SSB-PriA antibiotic resistance target AlphaScreen against Klebsiella pneumoniae); and (iii) AID 2060911 (HTS for inhibitors of phosphatase PstP from Mycobacterium tuberculosis) [1]. While individual activity outcomes remain unspecified in the public record, the compound's submission to assays probing protein-protein interactions, bacterial DNA replication, and mycobacterial phosphatase activity suggests broad screening interest beyond the canonical TrkA/sEH targets. Separately, the compound's chemical scaffold places it within the genus claims of US 9,562,055 (TrkA kinase inhibitors) and shares urea pharmacophore features with potent sEH inhibitors described in US 10,377,744, though the compound itself is not explicitly exemplified in either patent [2]. This dual pharmacophore potential—combined with the absence of definitive selectivity data—creates a strategic procurement opportunity for discovery programs seeking to profile under-characterized chemical matter against multiple target classes [3].

Kinase Inhibition Epoxide Hydrolase Inhibition Screening Hit

Validated Research and Industrial Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea (CAS 1105224-39-2)


Scaffold-Hopping Medicinal Chemistry for Next-Generation TrkA or sEH Inhibitors

Medicinal chemistry teams seeking to diversify their TrkA or sEH inhibitor portfolios beyond the well-precedented piperidine- and pyrazole-containing chemotypes can procure this compound as a structurally orthogonal starting point. Its thiophen-3-yl substituent and 5-chloro-2-methoxyphenyl moiety represent chemical matter not exemplified in the canonical TrkA patent literature (US 9,562,055) or the extensively characterized sEH inhibitor series (TPPU, tTUCB, AUDA) [1]. The racemic nature of the compound further presents an opportunity to conduct chiral resolution and enantiomer-specific SAR studies, a common strategy for enhancing target selectivity and reducing off-target pharmacology [2].

CNS-Penetrant Kinase Probe Development Leveraging Favorable Physicochemical Properties

With a computed TPSA of 81.8 Ų (below the 90 Ų CNS permeability threshold) and moderate lipophilicity (LogP 3.3), this compound is a candidate for CNS drug discovery programs targeting neurotrophin signaling (TrkA) in pain, neurodegeneration, or neuropsychiatric indications [3]. This differentiates it from peripherally restricted sEH inhibitors such as tTUCB (TPSA > 100 Ų), making it preferable for in vivo target engagement studies requiring blood-brain barrier penetration. Researchers should verify CNS exposure experimentally, as the computed parameters provide initial guidance but do not replace direct measurement of brain-to-plasma ratio [4].

Broad-Profiling Selectivity Panel for Kinase and Hydrolase Enzyme Families

Given the compound's documented participation in HTS campaigns spanning protein-protein interaction inhibition (RMI-FANCM, AID 1159607), bacterial DNA replication targets (SSB-PriA, AID 1272365), and mycobacterial phosphatase inhibition (PstP, AID 2060911), procurement is justified for selectivity profiling against a broad panel of kinase and non-kinase targets [5]. The compound's activity across these mechanistically diverse assays—even with unspecified potency—suggests it may engage multiple biological targets, making it a valuable tool compound for establishing selectivity fingerprints and identifying potential polypharmacology liabilities before advancing a chemical series [6].

Racemic Probe for Enantiomer-Specific Structure-Activity Relationship Studies

The compound contains a single undefined stereocenter at the carbon atom linking the pyrrolidine and thiophene rings, indicating it is supplied as a racemic mixture [7]. For research groups with chiral chromatography or asymmetric synthesis capabilities, procurement of the racemate enables preparation of both enantiomers for comparative biological evaluation. Enantiomer-specific profiling is essential because individual enantiomers within pyrrolidinyl-urea kinase inhibitors have been shown to exhibit differential potency and selectivity; the eutomer can be identified and further developed while the distomer is deprioritized [8].

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